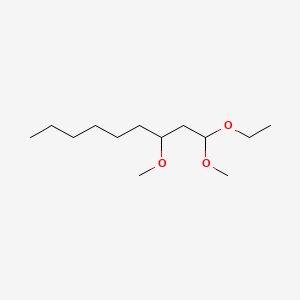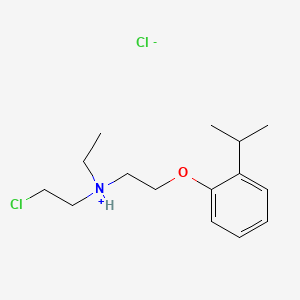![molecular formula C15H18O5 B13778820 4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid CAS No. 898766-99-9](/img/structure/B13778820.png)
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring, which is further connected to a butyric acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines and other functional groups during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid typically involves the reaction of the corresponding phenylboronic acid with tert-butyl chloroformate. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction proceeds via the formation of an intermediate boronate ester, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid involves the protection of functional groups, particularly amines, during chemical synthesis. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)phenylboronic acid: Similar in structure but used primarily in Suzuki-Miyaura coupling reactions.
4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester: Another related compound used in organic synthesis.
Uniqueness
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid is unique due to its specific combination of a Boc-protected phenyl ring and a butyric acid moiety. This combination allows it to serve as a versatile intermediate in the synthesis of complex organic molecules, providing both protection and reactivity in a single compound.
Properties
CAS No. |
898766-99-9 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18O5/c1-15(2,3)20-14(19)11-7-5-4-6-10(11)12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,17,18) |
InChI Key |
KNIVAYZPMIUHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



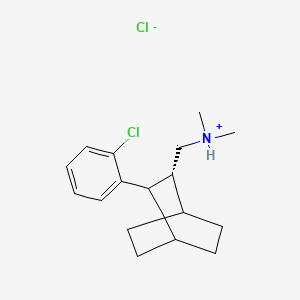
![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)
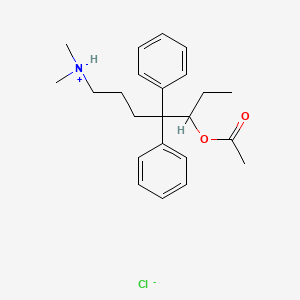
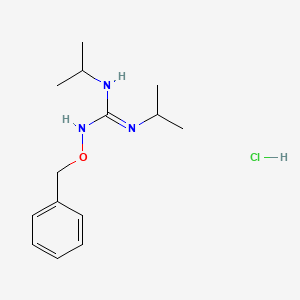
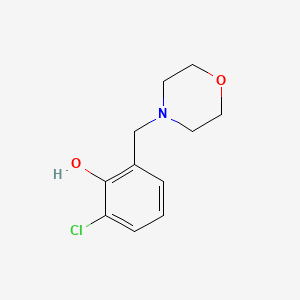
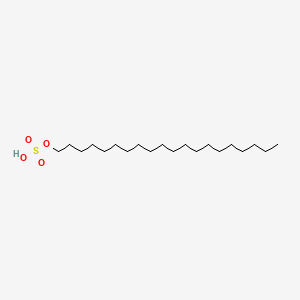

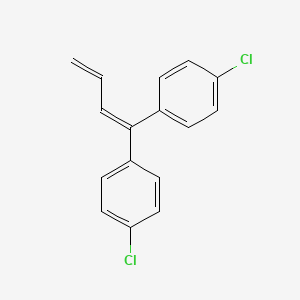

![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
